molecular formula C26H42Cl2N10O8S2 B14475883 (1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid CAS No. 72099-66-2

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid

Cat. No.: B14475883
CAS No.: 72099-66-2
M. Wt: 757.7 g/mol
InChI Key: UOGWNYQWPNTOMC-UHFFFAOYSA-N
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Description

The compound (1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, chloroanilino, and guanidine, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid involves multiple steps, starting with the preparation of intermediate compounds. The reaction typically begins with the formation of the 4-chloroanilino derivative, followed by the introduction of the guanidine group through a series of condensation reactions. The final step involves the addition of 2-hydroxyethanesulfonic acid to stabilize the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to accelerate the reaction. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.

    Reduction: The chloroanilino groups can be reduced to aniline derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aniline derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

The compound has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **(1E)-2-[6-[[amino-[(E)-[amino-(4-bromoanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-bromoanilino)methylidene]guanidine
  • **(1E)-2-[6-[[amino-[(E)-[amino-(4-fluoroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-fluoroanilino)methylidene]guanidine

Uniqueness

The presence of the 4-chloroanilino group in (1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid imparts unique chemical properties, such as increased reactivity and potential for forming stable complexes with metal ions. This distinguishes it from similar compounds with different halogen substitutions.

Properties

CAS No.

72099-66-2

Molecular Formula

C26H42Cl2N10O8S2

Molecular Weight

757.7 g/mol

IUPAC Name

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid

InChI

InChI=1S/C22H30Cl2N10.2C2H6O4S/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*3-1-2-7(4,5)6/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*3H,1-2H2,(H,4,5,6)

InChI Key

UOGWNYQWPNTOMC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)CS(=O)(=O)O.C(O)CS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O

Origin of Product

United States

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